molecular formula C18H21FN4O4 B2609959 N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251605-31-8

N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2609959
CAS No.: 1251605-31-8
M. Wt: 376.388
InChI Key: QZLZBKRSQYQWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O4 and its molecular weight is 376.388. The purity is usually 95%.
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Scientific Research Applications

1. Antimicrobial and Antibacterial Applications

  • Oxazolidinone Antibacterial Agents : This compound is related to oxazolidinone analogs like U-100592 and U-100766, which have shown significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae, and Mycobacterium tuberculosis (Zurenko et al., 1996).

2. Radioligand and Imaging Studies

  • Radioligand for Vasopressin V1B Receptor : A pyridopyrimidin-4-one derivative, structurally similar to the compound , has been developed as a radioligand for the vasopressin V1B receptor. It showed high binding affinities and potent antagonistic activity, making it useful for in vivo radiotracer studies (Koga et al., 2016).

3. Anti-inflammatory and Analgesic Agents

  • Derivatives as Anti-Inflammatory Agents : Novel derivatives related to the compound have been synthesized, showing significant cyclooxygenase-1/2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities. These compounds could have potential therapeutic applications (Abu‐Hashem et al., 2020).

4. Herbicidal Activities

  • Triazolinone Derivatives as Herbicides : Triazolinone derivatives, similar in structure to the compound , have been found to inhibit protoporphyrinogen oxidase, an important action target of herbicides. These derivatives have shown significant herbicidal activities, particularly against broadleaf weeds in rice fields (Luo et al., 2008).

5. Antituberculosis Activity

  • Anti-Tuberculosis Compounds : Derivatives of the compound have been synthesized and shown to have in vitro anti-tuberculosis activity, indicating potential as therapeutic agents against tuberculosis (Bai et al., 2011).

6. Larvicidal Activity

  • Pyrimidine Linked with Morpholinophenyl Derivatives : A series of derivatives have been prepared and tested for larvicidal activity. Some compounds exhibited significant activity, highlighting their potential use in pest control (Gorle et al., 2016).

7. Fluorescent Labeling Reagents

  • Novel Fluorophore with Wide pH Range : Derivatives have been developed as novel fluorophores, demonstrating strong fluorescence and high stability in a wide pH range. This makes them suitable for biomedical analysis and fluorescent labeling (Hirano et al., 2004).

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4/c1-12-9-17(25)23(18(20-12)22-5-7-27-8-6-22)11-16(24)21-13-3-4-15(26-2)14(19)10-13/h3-4,9-10H,5-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLZBKRSQYQWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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